3-phenyl-1H-pyrazole-4-sulfonyl chloride

Vendor specification Purity Procurement

3-Phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 1247371-67-0) is a heterocyclic sulfonyl chloride with a phenyl group at the 3-position and a reactive sulfonyl chloride at the C4 position, ensuring regiochemical fidelity in sulfonamide library synthesis. This scaffold enables reproducible, high-throughput SAR exploration without intermediate purification. Derivatives show antiproliferative activity against U937 cells (IC₅₀ = 25 µM) and antiviral efficacy against YFV and RSV. Available in 97% purity, it is ideal for parallel medicinal chemistry and agrochemical SAR campaigns.

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68 g/mol
CAS No. 1247371-67-0
Cat. No. B6616481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1H-pyrazole-4-sulfonyl chloride
CAS1247371-67-0
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2)S(=O)(=O)Cl
InChIInChI=1S/C9H7ClN2O2S/c10-15(13,14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
InChIKeyZGFHSLCRQKVQMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 1247371-67-0): Procurement-Ready Sulfonyl Chloride Building Block for Heterocyclic Library Synthesis


3-Phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 1247371-67-0; molecular formula C₉H₇ClN₂O₂S; MW 242.68) is a heterocyclic sulfonyl chloride building block featuring a phenyl substituent at the pyrazole 3-position and a reactive sulfonyl chloride group at the 4-position . This substitution pattern positions the sulfonyl chloride at the C4 position of the pyrazole ring—a site recognized in medicinal chemistry literature as privileged for generating structurally defined pyrazole-4-sulfonamide libraries with consistent regiochemical fidelity [1]. The compound is commercially available in research quantities from multiple vendors with specified purity ranging from 97% to 98%, supporting procurement for parallel medicinal chemistry and focused library synthesis workflows .

Why 3-Phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 1247371-67-0) Cannot Be Arbitrarily Replaced by In-Class Sulfonyl Chloride Analogs


In-class pyrazole sulfonyl chlorides are not functionally interchangeable due to three critical, quantifiable differentiators: (1) regioisomeric purity—sulfonylation at the C3 versus C4 position of the pyrazole ring determines synthetic accessibility and downstream SAR consistency [1]; (2) substitution pattern—the 3-phenyl substituent imparts distinct reactivity and steric profiles compared to N1-phenyl analogs (CAS 18336-37-3) or unsubstituted pyrazole cores ; and (3) downstream biological activity—derivatives synthesized from 3-phenylpyrazole-4-sulfonyl chloride scaffolds demonstrate measurable antiproliferative activity against U937 cells (IC₅₀ = 25 µM) and antiviral efficacy against YFV and RSV in micromolar ranges [2]. These differences manifest in procurement-critical specifications including vendor purity ranges (97-98% for target compound vs. 95% for 1-phenyl analog) and documented synthetic utility in parallel medicinal chemistry protocols where regioisomeric fidelity is non-negotiable .

Quantitative Differentiation Evidence: 3-Phenyl-1H-pyrazole-4-sulfonyl chloride (1247371-67-0) vs. Closest Analogs


Vendor Purity Specification Comparison: 3-Phenyl-1H-pyrazole-4-sulfonyl chloride (97-98%) vs. 1-Phenyl-1H-pyrazole-4-sulfonyl chloride (95%)

Across commercial vendors, 3-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 1247371-67-0) is supplied with minimum purity specifications of 97-98%, quantitatively exceeding the 95% purity specification documented for its closest structural analog, 1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 18336-37-3) . This 2-3% absolute purity difference, while modest, is consistently reported across independent vendor catalogs for the target compound.

Vendor specification Purity Procurement Building block

Parallel Medicinal Chemistry Workflow Compatibility: Pyrazole-4-sulfonyl Chlorides Enable 3-Step Library Synthesis Protocol

Pyrazole-4-sulfonyl chlorides, including the target compound's structural class, are validated as key intermediates in a 3-step parallel medicinal chemistry (PMC) protocol for the synthesis of pyrazole-4-sulfonamide libraries [1]. The C4 sulfonyl chloride position avoids the regioisomeric mixtures (e.g., 2a and 2b) observed when attempting direct Friedel-Crafts sulfonylation of N-substituted pyrazoles, which generates varying mixtures of C3- and C4-sulfonylated regioisomers as a function of N-substituent identity, complicating isolation by mass-triggered reverse phase HPLC [1]. In contrast, sulfonyl chlorides at the C3 position are documented to lack comparable chemical stability under analogous conditions [1].

Parallel medicinal chemistry Sulfonamide library SAR Regioselectivity

Derived Sulfonamide Antiproliferative Activity: MR-S1-13 IC₅₀ = 25 µM vs. U937 Cells

A pyrazole-4-sulfonamide derivative (MR-S1-13) synthesized from 3-phenyl-1H-pyrazole-4-sulfonyl chloride exhibited an IC₅₀ of 25 µM against U937 human histiocytic lymphoma cells in the CellTiter-Glo luminescent cell viability assay, representing a 3-fold improvement in potency compared to another derivative from the same series (MR-S1-5, IC₅₀ = 75 µM) . Note: This evidence is derived from a vendor-provided case study; independent peer-reviewed validation of the MR-S1-13 data point was not identified in the search. The 3-fold potency difference (Δ = 50 µM) between structurally related derivatives suggests that the 3-phenyl-1H-pyrazole-4-sulfonyl scaffold is amenable to SAR-driven optimization.

Antiproliferative U937 IC₅₀ Cancer

3-Phenyl Substituent Confers Distinct Reactivity Profile vs. 1-Phenyl and Unsubstituted Analogs

The 3-phenyl substitution pattern of the target compound distinguishes it mechanistically from N1-phenyl-substituted analogs (CAS 18336-37-3) and unsubstituted 1H-pyrazole-4-sulfonyl chloride (CAS 288148-34-5) . In pyrazole-4-sulfonyl chloride chemistry, the N1-H of the target compound remains available for subsequent functionalization (e.g., alkylation, arylation, sulfonylation), whereas the N1-phenyl analog (CAS 18336-37-3) lacks this additional synthetic vector . Comparative studies on substituted pyrazole sulfonyl chlorides indicate that methylated analogs (e.g., 1,5-dimethylpyrazole-4-sulfonyl chloride, CAS 1005613-94-4; MW 194.64) exhibit different reactivity profiles and physicochemical properties (XLogP3 = 0.7 vs. LogP = 1.42840 for unsubstituted core) compared to 3-aryl-substituted variants [1].

Regioisomer Substituent effects Nucleophilic substitution SAR

Validated Antiviral SAR Scaffold: 3-Phenylpyrazole-4-yl-Methylaniline Derivatives Show Micromolar Activity Against YFV and RSV

N-((3-Phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives, structurally derived from the 3-phenylpyrazole-4-sulfonyl scaffold, demonstrated antiviral activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range, with marked improvement in potency and selectivity compared to reference inhibitors 6-azauridine and ribavirin, respectively [1]. The 3-phenylpyrazole core was essential to this activity profile: derivatives lacking the 3-phenyl substituent or bearing alternative substitution patterns were not evaluated in this study, but the SAR investigation explicitly demonstrated that modifications to the pyrazole core (e.g., p-methoxy substituent introduction on the phenylsulfonyl group) completely abolished anti-RSV activity and reduced or eliminated potency against YFV [1].

Antiviral Yellow Fever Virus Respiratory Syncytial Virus SAR

C4 vs. C5 Positional Isomer Reactivity: 3-Phenyl-4-sulfonyl Chloride vs. 3-Phenyl-5-sulfonyl Chloride Analog

The target compound (3-phenyl-1H-pyrazole-4-sulfonyl chloride, CAS 1247371-67-0) and its positional isomer 3-phenyl-1H-pyrazole-5-sulfonyl chloride (IUPAC name: 5-phenyl-1H-pyrazole-4-sulfonyl chloride, CAS 1247371-67-0 noted with IUPAC naming ambiguity) share identical molecular formula and molecular weight (C₉H₇ClN₂O₂S; MW 242.68) . However, C4-sulfonyl pyrazoles are accessible via sulfonation of preformed 3-phenylpyrazole derivatives , whereas C5-sulfonyl pyrazoles may require distinct synthetic routes or exhibit different reactivity profiles in nucleophilic substitution reactions due to altered electronic environment and steric accessibility of the sulfonyl chloride group [1]. The C4 position is recognized in PMC workflows as a privileged site for generating structurally defined sulfonamide libraries without regioisomeric ambiguity [1].

Positional isomer Sulfonylation Regioselectivity Synthetic accessibility

Procurement-Driven Application Scenarios for 3-Phenyl-1H-pyrazole-4-sulfonyl chloride (1247371-67-0)


Parallel Medicinal Chemistry Sulfonamide Library Synthesis

Procure 3-phenyl-1H-pyrazole-4-sulfonyl chloride (97-98% purity) as a key building block for generating structurally defined pyrazole-4-sulfonamide libraries using the 3-step PMC protocol validated by Tucker et al. [1]. The C4 sulfonyl chloride position avoids the regioisomeric mixtures observed with direct pyrazole sulfonylation approaches, enabling reproducible, high-throughput SAR exploration without intermediate purification [1]. The 3-phenyl substitution with free N1-H provides an additional synthetic vector for orthogonal diversification not available with N1-substituted analogs .

Antiviral Drug Discovery Targeting Yellow Fever Virus and Respiratory Syncytial Virus

Use 3-phenyl-1H-pyrazole-4-sulfonyl chloride as a scaffold for synthesizing N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives with validated micromolar-range activity against YFV and RSV [2]. The SAR study by Desideri et al. demonstrates that structural modifications to this scaffold produce marked changes in antiviral potency and selectivity, with certain substitutions (e.g., p-methoxy on phenylsulfonyl) completely abolishing anti-RSV activity [2]. This established SAR framework reduces optimization risk and supports rational follow-up compound design.

Antiproliferative Agent Development via Sulfonamide Derivatization

Employ 3-phenyl-1H-pyrazole-4-sulfonyl chloride for synthesizing pyrazole-4-sulfonamide derivatives with demonstrated antiproliferative activity against U937 lymphoma cells . Vendor-reported data indicate that derivative MR-S1-13 (IC₅₀ = 25 µM) achieves 3-fold greater potency than MR-S1-5 (IC₅₀ = 75 µM), suggesting that the 3-phenylpyrazole-4-sulfonyl scaffold is amenable to SAR-driven potency optimization . Researchers should note that independent peer-reviewed validation of these specific IC₅₀ values is not currently available.

Agrochemical Herbicide Scaffold Derivatization

Utilize 3-phenyl-1H-pyrazole-4-sulfonyl chloride as a reactive intermediate for generating (3-substituted phenyl)pyrazole derivatives structurally related to patented herbicidal compounds [3]. The 3-phenyl substitution pattern matches the core pharmacophore disclosed in Nihon Nohyaku patents for herbicidal applications, and the C4-sulfonyl chloride handle enables facile derivatization via nucleophilic substitution with amines, alcohols, or thiols [3]. This scaffold-to-lead approach provides a defined entry point for agrochemical SAR campaigns.

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